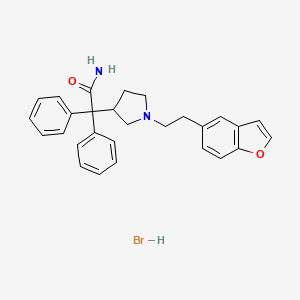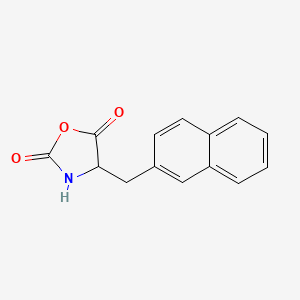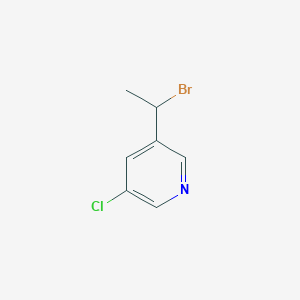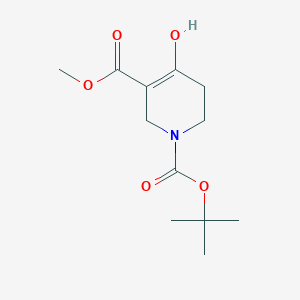![molecular formula C34H63ClN2O6S B12287237 Methyl 7-chloro-6,7,8-trideoxy-2-O-hexadecanoyl-6-[(1-methyl-4-propylprolyl)amino]-1-thiooctopyranoside](/img/structure/B12287237.png)
Methyl 7-chloro-6,7,8-trideoxy-2-O-hexadecanoyl-6-[(1-methyl-4-propylprolyl)amino]-1-thiooctopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Clindamycin palmitate hydrochloride is a semi-synthetic lincosamide antibiotic derived from lincomycin. It is primarily used to treat serious infections caused by susceptible anaerobic bacteria and certain gram-positive bacteria. This compound is particularly effective against infections in the respiratory tract, skin, soft tissues, and bones .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of clindamycin palmitate hydrochloride involves several steps:
Dissolution: Clindamycin palmitate is dissolved in a suitable solvent and heated.
Filtration: The solution is cooled, and solid impurities are removed through suction filtration.
Column Chromatography: The filtrate is subjected to column chromatography using an appropriate eluent.
Recrystallization: The eluent containing clindamycin palmitate is treated with diluted hydrochloric acid at temperatures not exceeding 70°C to adjust the pH.
Industrial Production Methods
Industrial production of clindamycin palmitate hydrochloride follows similar steps but on a larger scale. The process ensures high purity and quality of the final product, suitable for medical use .
Chemical Reactions Analysis
Types of Reactions
Clindamycin palmitate hydrochloride undergoes several types of chemical reactions:
Hydrolysis: In vivo, clindamycin palmitate hydrochloride is rapidly hydrolyzed to clindamycin, which is the active form.
Oxidation: Clindamycin can undergo oxidation to form clindamycin sulfoxide.
N-demethylation: This reaction produces N-desmethylclindamycin.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis in the body.
Oxidation: Catalyzed by cytochrome P450 enzymes, primarily CYP3A4 and CYP3A5.
N-demethylation: Also mediated by cytochrome P450 enzymes.
Major Products
Clindamycin: The active form after hydrolysis.
Clindamycin sulfoxide: An oxidative metabolite.
N-desmethylclindamycin: A demethylated metabolite.
Scientific Research Applications
Clindamycin palmitate hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
Clindamycin palmitate hydrochloride exerts its effects by inhibiting bacterial protein synthesis. It binds to the 23S RNA of the 50S subunit of the bacterial ribosome, impeding both the assembly of the ribosome and the translation process. This inhibition prevents the bacteria from synthesizing essential proteins, leading to their death .
Comparison with Similar Compounds
Similar Compounds
Clindamycin hydrochloride: Used for oral administration in capsules.
Clindamycin phosphate: Administered by intramuscular or intravenous injection.
Uniqueness
Clindamycin palmitate hydrochloride is unique due to its specific formulation for oral solution, making it particularly suitable for pediatric use. Unlike clindamycin phosphate, which is used for injections, clindamycin palmitate hydrochloride is designed for oral administration, providing a more convenient option for patients .
Properties
IUPAC Name |
[6-[2-chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] hexadecanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H63ClN2O6S/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-21-27(38)42-32-30(40)29(39)31(43-34(32)44-5)28(24(3)35)36-33(41)26-22-25(20-7-2)23-37(26)4/h24-26,28-32,34,39-40H,6-23H2,1-5H3,(H,36,41) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYSKUZDIHNKWLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1SC)C(C(C)Cl)NC(=O)C2CC(CN2C)CCC)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H63ClN2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60860344 |
Source


|
| Record name | Methyl 7-chloro-6,7,8-trideoxy-2-O-hexadecanoyl-6-[(1-methyl-4-propylprolyl)amino]-1-thiooctopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60860344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
663.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-hydroxy-13-methyl-6-oxo-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-17-yl) pentanoate](/img/structure/B12287166.png)


![9-Fluoro-11,17-dihydroxy-16-(methoxymethoxy)-17-[2-(methoxymethoxy)acetyl]-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12287181.png)


![4-(2-Ethylhexyl)-N-[4-(2-ethylhexyl)phenyl]aniline](/img/structure/B12287210.png)

![[6-[2-Chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] octadecanoate](/img/structure/B12287220.png)
![benzyl N-[3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methyl-1-(5-oxooxolan-2-yl)pentyl]carbamate](/img/structure/B12287225.png)



